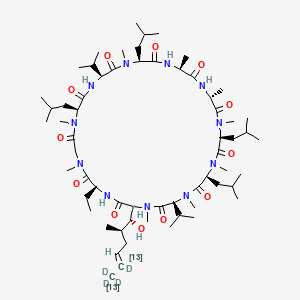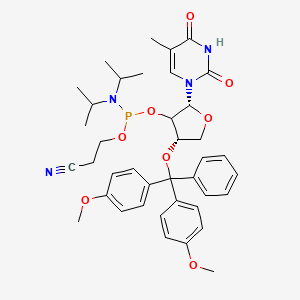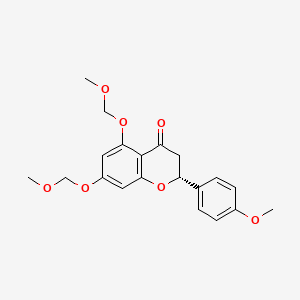
Cyclosporin A-13C2,d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclosporin A-13C2,d4 is a stable isotope-labeled derivative of cyclosporin A, an immunosuppressant widely used in organ transplantation and autoimmune diseases. The labeling involves the incorporation of carbon-13 and deuterium atoms, which makes it a valuable tool in pharmacokinetic studies and mechanistic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-13C2,d4 involves the incorporation of carbon-13 and deuterium into the cyclosporin A molecule. This is typically achieved through isotopic labeling techniques during the synthesis of the amino acid building blocks that make up cyclosporin A. The labeled amino acids are then assembled into the cyclic peptide structure of cyclosporin A using standard peptide synthesis methods .
Industrial Production Methods: Industrial production of Cyclosporin A-13C2,d4 follows similar principles but on a larger scale. The process involves the fermentation of a genetically modified strain of the fungus Tolypocladium inflatum, which produces cyclosporin A. The isotopically labeled amino acids are fed into the fermentation medium, resulting in the incorporation of the labels into the cyclosporin A molecule .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclosporin A-13C2,d4 undergoes various chemical reactions, including:
Oxidation: Cyclosporin A can be oxidized to form hydroxycyclosporin A.
Reduction: Reduction reactions can convert cyclosporin A into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products:
Oxidation: Hydroxycyclosporin A.
Reduction: Reduced forms of cyclosporin A.
Substitution: Various cyclosporin A derivatives
Applications De Recherche Scientifique
Cyclosporin A-13C2,d4 is extensively used in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and drug interactions.
Biology: Helps in understanding the binding interactions with cyclophilin and the inhibition of calcineurin.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cyclosporin A in the body.
Industry: Employed in the development of new immunosuppressive drugs and in quality control of cyclosporin A production .
Mécanisme D'action
Cyclosporin A-13C2,d4 shares the same mechanism of action as cyclosporin A. It binds to the intracellular protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation .
Comparaison Avec Des Composés Similaires
Cyclosporin A: The unlabeled parent compound.
Cyclosporin G: A derivative with similar immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with a different structure but similar function
Uniqueness: Cyclosporin A-13C2,d4 is unique due to its isotopic labeling, which allows for precise tracking in pharmacokinetic studies and detailed mechanistic investigations. This makes it an invaluable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C62H111N11O12 |
|---|---|
Poids moléculaire |
1208.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-13C2)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D |
Clé InChI |
PMATZTZNYRCHOR-CJHZWUGHSA-N |
SMILES isomérique |
[2H]/[13C](=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/[13C]([2H])([2H])[2H] |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
